1-(tert-Butoxycarbonyl)-5-oxopyrrolidine-3-carboxylic acid
Description
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-5-6(8(13)14)4-7(11)12/h6H,4-5H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHIIFVGOLNGDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Esterification of Pyroglutamic Acid
Starting Material : L-Pyroglutamic acid (derived from L-glutamic acid via cyclodehydration at 130–135°C).
Procedure :
-
Dissolve L-pyroglutamic acid in methanol.
-
Add thionyl chloride (SOCl₂) as a catalyst under cooling (5–10°C).
-
Stir for 6–8 hours to form methyl L-pyroglutamate .
Key Considerations :
-
Moisture Control : Water content in L-pyroglutamic acid must be ≤0.2% to prevent hydrolysis.
-
Temperature : Elevated temperatures (>10°C) risk side reactions, while lower temperatures (<5°C) slow reaction kinetics.
Yield : >95% after neutralization with sodium bicarbonate and solvent evaporation.
Boc Protection of the Amine Group
Reagents :
-
Di-tert-butyl dicarbonate (Boc₂O) : Introduces the tert-butoxycarbonyl (Boc) group.
-
4-Dimethylaminopyridine (DMAP) : Catalyzes the reaction via nucleophilic activation.
Procedure :
-
Dissolve methyl L-pyroglutamate in dichloromethane (DCM).
-
Add DMAP (0.02–0.05 mol%) and Boc₂O (1.2–1.5 mol equivalents) in batches at 15–20°C.
-
Stir for 2–4 hours to form Boc-protected methyl ester .
Optimization Insights :
Hydrolysis of the Methyl Ester
Reagents :
-
Aqueous NaOH or LiOH : Cleaves the ester to carboxylic acid.
Procedure :
-
Treat Boc-protected methyl ester with 2–3 equivalents of NaOH in a water/THF mixture.
-
Stir at room temperature for 4–6 hours.
-
Acidify with HCl to precipitate the product.
Characterization Data :
Industrial-Scale Production Considerations
Process Scalability
The patent CN106336371A demonstrates scalability with batch sizes exceeding 400 kg. Critical factors include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 15–20°C (Boc step) | Prevents Boc group cleavage |
| Boc₂O Addition Rate | 5–7 kg/h | Controls exothermicity |
| Crystallization Method | Dynamic (stirred) | Enhances crystal uniformity |
Purification and Quality Control
-
Activated Carbon Treatment : Removes colored impurities during recrystallization.
-
Moisture Monitoring : Ensures ≤0.2% water in intermediates to avoid hydrolysis.
Comparative Analysis of Alternative Routes
While the above method is dominant, exploratory approaches include:
-
Direct Boc Protection of Pyroglutamic Acid : Fails due to lactam ring reactivity, leading to low yields (<40%).
-
Enzymatic Hydrolysis : Tested for ester cleavage but requires costly biocatalysts and longer reaction times.
Challenges and Mitigation Strategies
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butoxycarbonyl)-5-oxopyrrolidine-3-carboxylic acid primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol, or oxalyl chloride in methanol.
Protection: Di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide or DMAP.
Major Products
The major product of the deprotection reaction is the free amine, which can then participate in further chemical transformations .
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 229.23 g/mol. Its structure features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in synthetic applications .
Organic Synthesis
Peptide Synthesis:
1-(tert-Butoxycarbonyl)-5-oxopyrrolidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of peptides. The Boc group protects the amine functionality, allowing for selective reactions without interference from the amine during peptide coupling processes. This stability is particularly advantageous when forming complex peptide chains .
Synthetic Methodologies:
The compound can be synthesized through various methods, including:
- Boc Protection: Using di-tert-butyl dicarbonate (Boc2O) to protect amines.
- Reactions with Imines: The compound can undergo reactions with imines to yield fully substituted derivatives, enhancing its utility in synthesizing complex organic molecules .
Medicinal Chemistry
Enzyme Inhibition:
Recent studies have shown that derivatives of this compound exhibit significant inhibitory activity against the BACE-1 enzyme, which is implicated in Alzheimer's disease. For instance, fully substituted 5-oxopyrrolidines derived from this compound demonstrated sub-micromolar activity against BACE-1, making them potential candidates for drug development .
Therapeutic Applications:
Due to its structural properties, it is being explored for use in developing pharmaceuticals targeting neurological disorders. The ability to modify the Boc group allows for the introduction of various functional groups that can enhance biological activity .
Case Studies
Industrial Applications
In addition to its roles in research and development, this compound is utilized in the production of fine chemicals and advanced materials. Its stability under various reaction conditions makes it suitable for large-scale synthesis processes in industrial settings .
Mécanisme D'action
The mechanism by which 1-(tert-Butoxycarbonyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves the formation of a stable carbamate linkage with the amine group. The Boc group can be removed under acidic conditions, leading to the formation of a free amine. This process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation .
Comparaison Avec Des Composés Similaires
Key Observations :
Key Observations :
- Boc Derivatives : Synthesized via standard protective group chemistry (e.g., Boc-anhydride), offering crystalline solids with defined melting points .
- Chloro/Hydroxyl Derivatives : Require multi-step functionalization (e.g., nitration, reduction) and exhibit higher melting points (145–264°C), correlating with increased crystallinity .
- Amino Derivatives: Reduced nitro precursors (e.g., compound 6) show improved water solubility, enhancing bioavailability .
Key Observations :
- Antioxidant Activity : Thiadiazole- and triazole-containing derivatives (e.g., compound 10 ) outperform ascorbic acid, attributed to electron-deficient heterocycles enhancing radical stabilization .
- Carboxylic Acid vs. Protected Derivatives : Free carboxylic acids (e.g., compound 6 ) exhibit stronger reducing power than esters or amides, suggesting the free acid group is critical for electron donation .
Activité Biologique
1-(tert-Butoxycarbonyl)-5-oxopyrrolidine-3-carboxylic acid, a derivative of pyrrolidine, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of 1-(tert-butoxycarbonyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the protection of the carboxylic acid group and subsequent cyclization to form the pyrrolidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective group that can be removed under acidic conditions to yield the active compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including those related to 1-(tert-butoxycarbonyl)-5-oxopyrrolidine-3-carboxylic acid. The following findings summarize its effects:
- Cell Viability Assays: In vitro studies using A549 human lung adenocarcinoma cells demonstrated that compounds derived from this class exhibited significant cytotoxicity. For instance, derivatives reduced cell viability by up to 63% compared to untreated controls when tested at a concentration of 100 µM for 24 hours .
- Structure-Activity Relationship (SAR): The presence of specific substituents on the pyrrolidine ring was found to enhance anticancer activity. For example, compounds with hydrazone or azole moieties showed improved efficacy against A549 cells, indicating that structural modifications can significantly influence biological outcomes .
| Compound | Structure Modification | A549 Cell Viability (%) |
|---|---|---|
| Base Compound | None | 63.4 |
| Compound with 3,5-dichloro substitution | Enhanced | 21.2 |
| Ester derivative | Moderate | 71.3 |
Antimicrobial Activity
In addition to anticancer properties, derivatives of 1-(tert-butoxycarbonyl)-5-oxopyrrolidine-3-carboxylic acid have been evaluated for antimicrobial activity:
- Pathogen Testing: The compounds were screened against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. Results indicated varying degrees of effectiveness, with some derivatives demonstrating minimum inhibitory concentrations (MIC) in the range of 32 µg/mL against certain pathogens .
Case Studies
- Study on Anticancer Activity:
- Antimicrobial Screening:
Q & A
Q. What are the common synthetic routes for 1-(tert-Butoxycarbonyl)-5-oxopyrrolidine-3-carboxylic acid?
The compound is typically synthesized via cyclization reactions between substituted anilines and dicarboxylic acids. For example, 2,4-difluoroaniline reacts with itaconic acid in water under reflux to form the pyrrolidine backbone, followed by Boc protection using tert-butoxycarbonyl anhydride (Boc₂O) in the presence of a base like DMAP . Esterification steps may involve catalytic sulfuric acid to stabilize intermediates .
Q. What spectroscopic techniques are used to characterize this compound and its derivatives?
Key techniques include:
- NMR (¹H/¹³C) to confirm regiochemistry and Boc-group integration.
- IR spectroscopy to identify carbonyl stretches (e.g., Boc C=O at ~1680–1720 cm⁻¹, pyrrolidinone C=O at ~1740 cm⁻¹).
- Mass spectrometry (ESI-TOF) for molecular ion validation.
- X-ray crystallography (using SHELX programs) for unambiguous structural confirmation, particularly when spectral data conflicts arise .
Q. What are the common derivatives of this compound, and what are their applications?
Derivatives include:
- 1-(5-Chloro-2-hydroxyphenyl) analogs with antioxidant activity, synthesized via HCl/H₂O₂-mediated halogenation .
- Naphthoquinone conjugates for antimicrobial evaluation, formed by coupling with 2,3-dichloro-1,4-naphthoquinone .
- Heterocyclic hybrids (e.g., triazine or oxadiazole moieties) for structure-activity relationship studies .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the Boc group during synthesis?
Optimization involves:
- Solvent selection : Dichloromethane or THF minimizes side reactions.
- Catalyst use : DMAP (4-dimethylaminopyridine) enhances Boc₂O reactivity.
- Temperature control : Room temperature or mild heating (30–40°C) prevents Boc-group cleavage.
- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures improves yield .
Q. How to resolve contradictions in spectroscopic data during structure elucidation?
Contradictions (e.g., overlapping NMR signals or ambiguous NOEs) are addressed by:
- Multi-technique validation : Cross-checking NMR, IR, and HRMS data.
- X-ray refinement : SHELXL/SHELXS software resolves crystallographic ambiguities, even for twinned or high-symmetry crystals .
- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison with experimental data .
Q. What strategies are employed to incorporate this compound into bioactive conjugates?
Conjugate design often involves:
Q. How does the Boc group influence reactivity in subsequent transformations?
The Boc group:
- Protects amines : Prevents undesired nucleophilic reactions during multi-step syntheses.
- Acid-labile : Cleaved under mild acidic conditions (e.g., TFA/DCM), enabling selective deprotection without disrupting the pyrrolidinone core .
- Steric effects : May hinder reactions at the 3-carboxylic acid position, requiring optimized coupling reagents .
Q. How to mitigate side reactions during esterification or amidation steps?
Mitigation strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
